Diaphen

Dopamine Turnover CNS Pharmacology Behavioral Pharmacology

Diphenhydramine (Diaphen), chemically 2-(diphenylmethoxy)-N,N-dimethylethanamine, is a first-generation ethanolamine-class H1 antihistamine. It is widely available as the hydrochloride salt (CAS 147-24-0, free base CAS 58-73-1), a white crystalline powder with high water solubility.

Molecular Formula C20H24ClNO2
Molecular Weight 345.9 g/mol
CAS No. 6699-38-3
Cat. No. B1210617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaphen
CAS6699-38-3
Synonymsdiamifen
diaphen
diaphen monohydrochloride
diphenylchloroacetic acid-beta-diethylaminoethyl este
Molecular FormulaC20H24ClNO2
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl
InChIInChI=1S/C20H24ClNO2/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
InChIKeyZASSLOPXOOJHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenhydramine (Diaphen) HCl: Analytical Reference Guide for First-Generation Antihistamine Procurement


Diphenhydramine (Diaphen), chemically 2-(diphenylmethoxy)-N,N-dimethylethanamine, is a first-generation ethanolamine-class H1 antihistamine [1]. It is widely available as the hydrochloride salt (CAS 147-24-0, free base CAS 58-73-1), a white crystalline powder with high water solubility [2]. The compound is primarily utilized in research as a pharmacological tool for its potent inverse agonism at the histamine H1 receptor and its significant antagonism of muscarinic acetylcholine receptors (mAChRs) [1].

Pathway Context H1 receptor inverse agonism research
Receptor Profile Combined H1 and mAChR antagonism studies
Off-target Screening Dopamine reuptake inhibition assays
Mechanism Probe Non-amide local anesthetic research

Diphenhydramine in Research: Why Not All First-Generation Antihistamines Are Interchangeable


While the first-generation antihistamine class shares a common H1 antagonism mechanism, individual agents exhibit profound differences in their polypharmacology, which critically affect experimental outcomes and reproducibility. The assumption that one sedating antihistamine can substitute for another in a research protocol is invalidated by the unique, and often poorly replicated, profile of diphenhydramine. Its distinct potency as an antimuscarinic, a dopamine reuptake inhibitor, and a local anesthetic [1] creates a specific pharmacological signature. Procurement decisions that overlook these quantitative differences—for example, substituting diphenhydramine with promethazine or chlorpheniramine—introduce uncontrolled variables that can confound in vivo behavioral studies, in vitro selectivity assays, and the interpretation of off-target effects [2].

Risk Dimension
Diphenhydramine Profile
Class Alternative Concern
Polypharmacology
H1 + mAChR + DA reuptake inhibition
Other antihistamines may lack DA reuptake component
CYP2D6 Interaction
Reported weak CYP2D6 inhibitor context
Promethazine or clemastine may show stronger inhibition
Receptor Selectivity
Low H1/mAChR selectivity; dual-receptor profile
Tripelennamine shows high H1 selectivity; endpoint may shift

Quantitative Differentiation of Diphenhydramine (Diaphen): A Head-to-Head Comparative Evidence Guide


Diphenhydramine vs. Clemastine: Superior Selectivity for Dopamine Uptake Inhibition in the CNS

In a head-to-head study of 11 H1-antagonists on monoamine turnover in the mouse brain, diphenhydramine significantly reduced dopamine (DA) turnover, an effect linked to its inhibition of DA reuptake. In contrast, clemastine demonstrated only weak effects on monoamine metabolism, failing to significantly alter DA turnover. This establishes diphenhydramine's unique polypharmacology within the class [1].

Dopamine Turnover
Head-to-head
Reported DA turnover reduction vs weak effect with clemastine
Supports dopaminergic pathway interpretation
In vivo mouse model; 30 mg/kg i.p.
Dopamine Turnover CNS Pharmacology Behavioral Pharmacology

Diphenhydramine vs. Promethazine: Minimal Hepatic CYP2D6 Inhibition for Drug-Drug Interaction Studies

An in vitro microsomal study comparing several classic antihistamines found that diphenhydramine and chlorpheniramine were the weakest inhibitors of the polymorphic CYP2D6 enzyme, with estimated Ki values of ~11 µM. This was significantly weaker than other first-generation agents like promethazine (Ki ~ 4–6 µM) and clemastine (Ki ~ 2 µM) [1].

CYP2D6 Inhibition
Head-to-head
Ki ~11 µM (weak inhibitor)
Supports weak CYP2D6 inhibitor benchmark context
Human CYP2D6 microsomes; bufuralol probe
Drug Metabolism CYP2D6 Hepatotoxicity In Vitro ADME

Diphenhydramine vs. Tripelennamine: Lower H1/Muscarinic Selectivity Ratio for Specific Antimuscarinic Applications

Binding affinity data reveal that tripelennamine is a highly selective H1 antagonist (Ki = 7 nM) with relatively weak affinity for mAChRs (Ki = 1,300 nM), yielding an H1/mAChR selectivity ratio of ~186. In contrast, diphenhydramine is a potent antagonist of both receptors, with reported H1 Ki values of 9.6–16 nM and mAChR Ki values in the 100–260 nM range, indicating much lower selectivity (ratio ~1-25) . This confirms diphenhydramine's pronounced antimuscarinic activity.

Receptor Selectivity
Cross-study
H1/mAChR ratio ~1–25 vs ~186 for tripelennamine
Supports dual-receptor pharmacology context
Radioligand binding; recombinant receptors
Receptor Selectivity Antimuscarinic Radioligand Binding Pharmacology

Diphenhydramine vs. Lidocaine: Equivalent Local Anesthetic Efficacy with Superior Sensory Selectivity

In a randomized, double-blind clinical trial on 24 healthy volunteers, intradermal injection of 1% diphenhydramine produced dermal anesthesia that was statistically equivalent to that of 1% lidocaine (P = .889). A separate preclinical study in rats demonstrated that at equianesthetic doses (ED50), diphenhydramine produced a longer duration of spinal blockade than lidocaine and exhibited a more sensory-selective action with less motor block [REFS-1, REFS-2].

Dermal Anesthesia
Head-to-head
Reported comparator endpoint vs lidocaine 1% (P=.889)
Supports non-amide anesthetic mechanism research
Human volunteer study; spinal model in rats
Local Anesthesia Surgery Pain Model Dermal Testing

Defined Research Applications for Diphenhydramine (Diaphen) Based on Comparative Evidence


Pharmacological Tool in CNS Behavioral Models Requiring Combined H1 and Antimuscarinic Activity

Diphenhydramine's established potency as both an H1 antagonist (Ki ~10-16 nM) and a muscarinic antagonist (Ki ~100-260 nM) [1] makes it the compound of choice for studies where this dual mechanism is the intended target. This includes research on sedation, motion sickness, and antiparkinsonian effects, where its specific polypharmacology, documented in comparative studies [2], is a requirement and not a confounder. Its use as a reference standard for anticholinergic equivalence (AE=1) in psychopharmacology further solidifies its role in quantifying antimuscarinic burden [3].

Standardized Local Anesthetic Alternative in Surgical Models for Amide-Allergic Subjects

Based on the clinical evidence demonstrating 1% diphenhydramine's equivalent efficacy to 1% lidocaine for dermal anesthesia [4], it is a validated, chemically distinct alternative for inducing local anesthesia in research subjects with documented or suspected allergies to amide-based anesthetics. Its unique preclinical profile of 'sensory-selective' spinal blockade, which is longer-lasting and more selective than lidocaine [5], provides a distinct pharmacological signature for advanced pain and anesthesia mechanism research.

Positive Control for CYP2D6 Weak Inhibition in Drug Metabolism and Interaction Assays

In vitro ADME studies designed to assess the CYP2D6 inhibitory potential of new chemical entities can use diphenhydramine as a well-characterized 'weak inhibitor' control. Its Ki of ~11 µM for CYP2D6 [6] provides a reliable benchmark against which to gauge the inhibitory potency of other compounds. The comparative data showing its significantly weaker inhibition than promethazine and clemastine [6] is essential for contextualizing experimental results and ensuring the correct selection of a weak inhibitor control.

Application
Selection Property
Validation Focus
CNS dual-receptor behavioral studies
Combined H1/mAChR polypharmacology profile
DA turnover and mAChR endpoint verification
Non-amide local anesthetic mechanism research
Sensory-selective blockade profile
Comparator endpoint vs amide anesthetic controls
In vitro ADME CYP2D6 inhibition assays
Weak CYP2D6 inhibitor benchmark
Inhibitory potency context vs class comparators

Technical Documentation Hub

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32 linked technical documents
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